(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Catalog No.
S003475
CAS No.
1707-77-3
M.F
C12H22O6
M. Wt
262.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-y...

CAS Number

1707-77-3

Product Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

IUPAC Name

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Molecular Formula

C12H22O6

Molecular Weight

262.3 g/mol

InChI

InChI=1S/C12H22O6/c1-11(2)15-5-7(17-11)9(13)10(14)8-6-16-12(3,4)18-8/h7-10,13-14H,5-6H2,1-4H3/t7-,8-,9-,10-/m1/s1

InChI Key

ODYBCPSCYHAGHA-ZYUZMQFOSA-N

SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Canonical SMILES

CC1(OCC(O1)C(C(C2COC(O2)(C)C)O)O)C

Isomeric SMILES

CC1(OC[C@@H](O1)[C@H]([C@@H]([C@H]2COC(O2)(C)C)O)O)C

Description

D-Mannitol 1,2:5,6-bis-acetonide is a useful API intermediate.

1,2:5,6-Di-O-isopropylidene-D-mannitol (D-Mannitol diacetonide) is a chemical reagent commonly used in organic synthesis, particularly in carbohydrate chemistry [, ]. Its primary function is as a protecting group for the hydroxyl groups on the 1,2, 5, and 6 positions of the D-mannitol molecule [, ].

  • Protecting Groups: In organic synthesis, protecting groups are introduced onto a molecule to temporarily mask the reactivity of specific functional groups while allowing chemical modifications at other sites. Once the desired modifications are complete, the protecting group can be selectively removed to regenerate the original functionality.

By selectively protecting these hydroxyl groups with the isopropylidene moiety, chemists can control the reactivity of D-mannitol and selectively modify the remaining unprotected hydroxyl groups. This controlled modification allows for the synthesis of various D-mannitol derivatives with specific functionalities [, ].

Here are some specific examples of how 1,2:5,6-Di-O-isopropylidene-D-mannitol is used in scientific research:

  • Synthesis of Glycosides: D-Mannitol derivatives are valuable building blocks for the synthesis of complex carbohydrates, including glycosides. The protected D-mannitol can be selectively coupled with other sugar units to form glycosidic bonds, essential linkages in many biological molecules [].
  • Preparation of Chiral Scaffolds: D-Mannitol is a chiral molecule, meaning it has a non-superimposable mirror image. The protected D-mannitol can be used as a chiral starting material for the synthesis of other chiral molecules with specific functionalities. This application is valuable in the development of new drugs and other biologically active compounds [].

The compound (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features two dioxolane rings attached to an ethylene glycol backbone, which imparts specific chemical properties and biological activities. The stereochemistry of the compound is crucial for its interactions with biological systems, as the spatial arrangement of atoms can significantly influence reactivity and binding affinity.

DiPMan does not have a specific mechanism of action as it is not a biologically active molecule. Its primary function is as a protecting group in organic synthesis. By reversibly protecting specific hydroxyl groups on a carbohydrate molecule, DiPMan allows for targeted modifications on other parts of the molecule. Once the desired modifications are complete, DiPMan is removed to reveal the final carbohydrate structure.

DiPMan is generally considered to have low toxicity []. However, it is recommended to handle it with care following standard laboratory safety protocols.

  • Safety Concerns:
    • Mild irritant [].
    • May cause skin and eye irritation upon contact.
  • Hazards:
    • Flammable []. Acetone, a component used in the synthesis of DiPMan, is a flammable solvent.
    • Incompatible with strong acids and bases [].
Typical for diols and dioxolanes:

  • Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
  • Esterification: Reaction with carboxylic acids can yield esters.
  • Acetal Formation: The dioxolane rings can react with aldehydes or ketones to form acetals.
  • Ring Opening: Under acidic or basic conditions, the dioxolane rings may open to yield diols or other derivatives.

These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic additions.

The biological activity of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol has been linked to several mechanisms:

  • Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress in biological systems .
  • Anticoagulant Activity: Similar compounds have shown potential in modulating blood coagulation pathways .
  • Antimicrobial Activity: Some studies suggest that derivatives of this structure can inhibit the growth of certain bacteria and fungi, making them candidates for pharmaceutical applications .

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Dioxolane Rings: Starting from suitable precursors such as aldehydes and diols, dioxolane rings can be formed through cyclization reactions.
  • Coupling Reactions: The dioxolane derivatives are then coupled with an ethylene glycol unit through condensation reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

These methods highlight the importance of stereochemistry in achieving the desired molecular configuration.

The applications of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol span various fields:

  • Pharmaceuticals: Potential use as an active ingredient in drugs targeting oxidative stress-related diseases or as anticoagulants.
  • Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.
  • Agriculture: Possible applications as a plant growth regulator or pesticide due to its biological activity against pathogens .

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.
  • In Vitro Assays: These assays help determine the efficacy and safety profile of the compound against various biological targets.
  • Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models can predict how structural changes affect biological activity .

Several compounds share structural similarities with (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, including:

Compound NameStructureUnique Features
1,3-DioxolaneStructureSimple cyclic ether; used in organic synthesis.
2-Methyl-1,3-dioxolaneStructureContains a methyl group; enhances solubility.
1,3-DioxaneStructureSimilar ring structure but lacks hydroxyl groups; used as a solvent.

Uniqueness

The uniqueness of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol lies in its dual dioxolane structure combined with a diol functionality. This combination not only enhances its chemical reactivity but also its potential biological activity compared to simpler analogs.

Asymmetric Synthesis Strategies

Stereoselective Formation of 1,3-Dioxolane Rings

The stereoselective formation of 1,3-dioxolane rings represents a fundamental challenge in carbohydrate chemistry and the synthesis of chiral glycol derivatives. Multiple synthetic approaches have been developed to achieve high stereochemical control in the construction of these cyclic acetal systems.

Hypervalent Iodine-Mediated Three-Component Assembly

A highly efficient stereoselective approach involves the use of hypervalent iodine in three-component assemblies [1]. This methodology employs alkene substrates, carboxylic acids, and silyl enol ethers to generate substituted 1,3-dioxolanes through a stereospecific 1,3-dioxolan-2-yl cation intermediate. The reaction proceeds via neighboring group participation during oxidation of the alkene substrate with hypervalent iodine, resulting in stereospecific formation of the dioxolanyl cation intermediate. For cis-alkenes, the mechanism generates meso cations, while trans-alkenes produce chiral cations, with subsequent stereoselective nucleophilic trapping determining the final stereochemical outcome [1].

Acetonide Formation via Acid-Catalyzed Cyclization

The traditional approach to dioxolane ring formation involves acid-catalyzed cyclization of diols with acetone or other carbonyl compounds . For the specific case of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, the synthesis typically employs D-mannitol as the starting material, which undergoes reaction with acetone in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid . This process involves formation of cyclic acetals that protect the hydroxyl groups through isopropylidene moieties.

Desymmetrization Strategies

Recent advances in stereocontrolled dioxolane synthesis have employed desymmetrization strategies using Brønsted acid catalysts [3]. These approaches utilize quinol substrates in acetalization/Michael cascade reactions, achieving high diastereoselectivities through diphenylphosphinic acid catalysis. The methodology demonstrates excellent stereocontrol with diastereoselectivities exceeding 20:1 in many cases [3].

Synthetic MethodStereoselectivityYield RangeKey Advantages
Hypervalent Iodine Assembly>95% de70-85%Stereospecific cation formation
Acid-Catalyzed Acetonide FormationVariable60-90%Simple, scalable process
Desymmetrization Cascade>20:1 dr65-95%High diastereochemical control

Kinetic Resolution in Diol Protection

Kinetic resolution approaches provide an alternative strategy for accessing enantiomerically pure dioxolane-protected glycols through selective protection of one enantiomer over another.

Asymmetric Silyl Transfer Resolution

The kinetic resolution of terminal 1,2-diols via asymmetric silyl transfer has emerged as a powerful method for differentiating enantiomers [4]. This approach employs chiral guanidine catalysts or other non-metal catalysts to promote the resolution of racemic diols through stereoselective silyl protection. The methodology achieves enantiomeric ratios exceeding 95:5 with yields of approximately 40% for the desired enantiomer, representing a regiodivergent resolution where the monoprotected product can be isolated with high enantiomeric excess [4].

Enzyme-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution represents a biocatalytic approach to chiral diol protection . Candida antarctica lipase B has demonstrated effectiveness in selectively hydrolyzing racemic ester substrates, leaving the desired (S)-enantiomer intact with enantiomeric excesses reaching 99% . This method requires optimization of solvent systems and reaction conditions but provides access to highly enantioenriched starting materials for subsequent dioxolane formation.

Dynamic Kinetic Resolution in Acetalization

A novel approach involves dynamic kinetic resolution during acetalization processes [6]. This methodology employs thiourea-quaternary ammonium salt catalysts to promote O-alkylation of enols with racemic γ-chlorobutenolides, achieving good enantioselectivity through simultaneous activation of both nucleophile and electrophile components. The catalyst system demonstrates multifunctional behavior, enabling efficient asymmetric induction during the acetalization process [6].

Catalytic Approaches

Organocatalytic Induction of (4R) Configuration

Organocatalytic methodologies have revolutionized the synthesis of chiral dioxolanes by providing mild, efficient, and environmentally benign approaches to asymmetric induction.

Cinchona Alkaloid-Thiourea Bifunctional Catalysis

The development of cinchona-alkaloid-thiourea-based bifunctional organocatalysts has enabled asymmetric formal [3+2] cycloaddition reactions for 1,3-dioxolane synthesis [7] [8]. These catalysts promote reactions between γ-hydroxy-α,β-unsaturated ketones and aldehydes through hemiacetal intermediate formation. The bifunctional nature of these catalysts allows simultaneous activation of both reaction partners, leading to enhanced reactivity and stereoselectivity. The methodology demonstrates broad substrate scope and achieves high enantioselectivities for various aldehyde substrates [7].

Phosphoric Acid Catalysis for Enantioselective Acetalization

Chiral phosphoric acid catalysts have emerged as powerful tools for enantioselective acetalization reactions [3]. BINOL-derived phosphoric acids, particularly those bearing bulky 3,3'-substituents, provide effective asymmetric induction through hydrogen bonding interactions and steric shielding effects. The optimization of catalyst structure, including the incorporation of triphenylsilyl substituents and SPINOL-derived frameworks, has led to improved enantioselectivities reaching up to 45% ee under optimized conditions [3].

Brønsted Acid-Catalyzed Cascade Reactions

Advanced organocatalytic strategies employ Brønsted acid-catalyzed cascade reactions for the construction of complex dioxolane architectures [3]. These methodologies combine acetalization and Michael addition processes in a single transformation, achieving high levels of stereocontrol through kinetic control mechanisms. The use of diphenylphosphinic acid as a catalyst system provides excellent diastereoselectivities while maintaining good chemical yields [3].

Organocatalyst TypeEnantioselectivitySubstrate ScopeMechanism
Cinchona-Thiourea80-95% eeγ-Hydroxy ketonesHemiacetal intermediate
Phosphoric Acid35-45% eeAryl aldehydesHydrogen bonding activation
Diphenylphosphinic Acid>20:1 drAliphatic aldehydesCascade cyclization

Transition Metal-Mediated Cyclization

Transition metal catalysis provides complementary approaches to organocatalytic methods, offering unique reactivity patterns and stereochemical outcomes.

Rhodium-Catalyzed Asymmetric Cyclization

Rhodium-based catalytic systems have demonstrated exceptional utility in asymmetric dioxolane synthesis [9]. Recent developments include Rh(II)-catalyzed three-component cascade reactions involving IIII/PV-hybrid ylides, aldehydes, and carboxylic acids. These transformations proceed through α-PV-Rh-carbene intermediates that initiate carbonyl ylide formation, followed by stereoselective cyclization with carboxylate anions and intramolecular Wittig olefination cascades [9]. The methodology achieves high enantioselectivities (87-89% ee) and good to excellent yields while demonstrating broad functional group tolerance [9].

Palladium-Catalyzed Stereospecific Cyclization

Palladium catalysis has found application in stereospecific cyclization reactions leading to dioxolane formation [10]. The methodology employs readily accessible 3,4-O-carbonate glycals in intermolecular reactions with vinylogous acceptors, proceeding through π-allyl-Pd intermediates. The reaction mechanism involves oxidative addition-decarboxylation sequences followed by nucleophilic addition to generate the desired cyclization products with excellent stereochemical control [10].

Gold-Catalyzed Cycloisomerization

Gold catalysis has emerged as a powerful tool for cycloisomerization reactions leading to heterocyclic systems [11]. Au(I)-catalyzed processes enable the formation of medium-sized heterocycles through intramolecular cyclization of appropriately substituted substrates. The high alkynophilicity of gold complexes facilitates these transformations, providing access to complex ring systems with high efficiency [11].

Nickel-Catalyzed Asymmetric Dicarbofunctionalization

Advanced nickel-catalyzed methodologies have been developed for enantioselective dicarbofunctionalization reactions [12]. These approaches utilize chiral BIOX ligands to achieve high enantioselectivities in the construction of complex molecular architectures. The methodology demonstrates excellent functional group tolerance and provides efficient access to chiral compounds containing multiple stereogenic centers [12].

Copper-Catalyzed Asymmetric Processes

Copper-catalyzed asymmetric transformations have shown promise in the synthesis of chiral dioxolanes [13]. Recent developments include Cu-catalyzed asymmetric dearomative cyclopropanation reactions that can be followed by [3+2] cycloaddition with oxygen to provide chiral 1,2-dioxolane systems. These methodologies demonstrate remote stereocontrol strategies and provide access to complex polycyclic structures with excellent stereochemical outcomes [13].

Metal CatalystReaction TypeEnantioselectivityKey Features
RhodiumThree-component cascade87-89% eeBroad substrate scope
PalladiumStereospecific cyclization>95% deπ-Allyl intermediates
GoldCycloisomerizationVariableHigh alkynophilicity
NickelDicarbofunctionalization>90% eeChiral BIOX ligands
CopperCycloaddition cascade>95% eeRemote stereocontrol

XLogP3

-0.5

Appearance

Powder

Other CAS

1707-77-3

Dates

Modify: 2023-09-12

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